2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine

Vue d'ensemble

Description

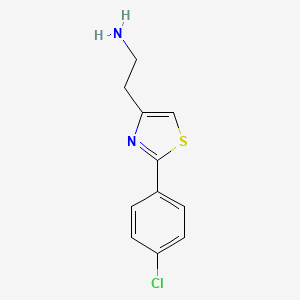

2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine is a chemical compound with the molecular formula C11H12ClN2S It is a thiazole derivative, characterized by the presence of a thiazole ring substituted with a 4-chlorophenyl group and an ethanamine side chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization in the presence of an acid catalyst to yield the thiazole ring. The final step involves the alkylation of the thiazole ring with an appropriate alkyl halide to introduce the ethanamine side chain .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

Substitution: The ethanamine side chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted ethanamine derivatives.

Applications De Recherche Scientifique

2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Used in the development of new materials with specific electronic or optical properties

Mécanisme D'action

The mechanism of action of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2-(2-Chlorophenyl)thiazol-4-yl)ethanamine: Similar structure but with a different substitution pattern on the phenyl ring.

2-(4-Chlorophenyl)thiazole: Lacks the ethanamine side chain.

4-(4-Chlorophenyl)-2-phenylthiazole: Contains a phenyl group instead of an ethanamine side chain

Uniqueness

2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine is unique due to its specific substitution pattern and the presence of the ethanamine side chain. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Activité Biologique

2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- cAMP-dependent Protein Kinase Inhibition : This compound acts as a competitive inhibitor of cAMP-dependent protein kinase (PKA), influencing cellular signaling pathways and metabolic processes.

- Influence on Gene Expression : By modulating PKA activity, it alters gene expression patterns, which can lead to significant changes in cellular behavior and metabolism.

- Biochemical Pathways : The compound is involved in multiple biochemical pathways, affecting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses.

Biological Activities

The compound exhibits a range of biological activities, summarized in the table below:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cytotoxicity in Cancer Models : Research indicated that this compound has significant cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values ranging from 0.12 to 2.78 µM, comparable to established chemotherapeutics like doxorubicin .

- Antimicrobial Activity : Studies have shown that thiazole derivatives, including this compound, exhibit broad-spectrum antimicrobial properties, making them candidates for developing new antibiotics.

- Neuroprotective Effects : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential use in neurodegenerative diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption and Distribution : The compound shows favorable absorption characteristics with good tissue distribution due to its lipophilicity.

- Metabolism : It undergoes metabolic transformations primarily through liver enzymes, impacting its bioavailability and efficacy.

- Elimination : The compound is eliminated primarily through renal pathways, necessitating further studies on its long-term effects and safety profiles.

Propriétés

IUPAC Name |

2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2S/c12-9-3-1-8(2-4-9)11-14-10(5-6-13)7-15-11/h1-4,7H,5-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPALOZKDXABWHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627588 | |

| Record name | 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26858-31-1 | |

| Record name | 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.